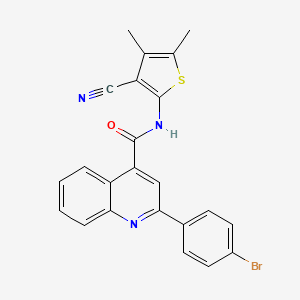

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-quinolinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multistep reactions that may include condensation, cyclization, and functional group modifications. For example, the synthesis of quinoline derivatives can start from basic building blocks like thiophene-3-carboxaldehyde and malonic acid, undergoing aldol condensation or Heck reactions to produce thienylacrylic acids, which are then cyclized into quinoline structures (DoganKoruznjak et al., 2002). Another approach involves the reaction of 4-chloromethylthiophene-2-carbaldehyde with N-protected anilines followed by palladium-catalyzed intramolecular cyclization (Bogza et al., 2018).

Molecular Structure Analysis

Molecular structure determination, such as X-ray diffraction, reveals the conformation and arrangement of atoms within the molecule. For instance, X-ray analysis of similar quinoline derivatives shows specific conformations and intermolecular interactions, providing insights into the molecule's three-dimensional structure and potential reactive sites (Xiang, 2009).

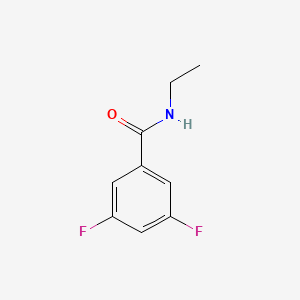

Chemical Reactions and Properties

Quinoline derivatives exhibit a variety of chemical reactions, including electrophilic substitution, cross-recyclization, and nucleophilic addition. These reactions are pivotal for further functionalization of the quinoline core, leading to a diverse range of compounds with potential biological activities (Dyachenko & Dyachenko, 2008). The presence of functional groups like bromophenyl and dimethylthienyl influences the compound's reactivity and interaction with various reagents.

Scientific Research Applications

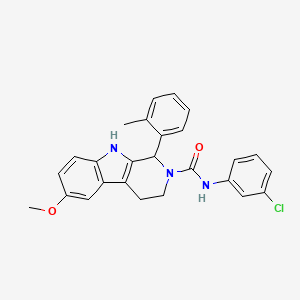

Synthesis and Antitumor Evaluation

The synthesis of novel derivatives such as thieno[3',2':4,5]thieno[2,3-c]quinolones and their antitumor evaluation represents a significant area of research. These compounds, synthesized through a multistep process starting from thiophene derivatives, exhibit cytostatic activities against a range of malignant cell lines, including pancreatic, breast, cervical, laryngeal, colon carcinoma, melanoma, and human fibroblast cell lines. Notably, certain derivatives displayed marked antitumor activity, highlighting their potential in cancer research and therapy (DoganKoruznjak et al., 2002).

Microwave-Assisted Synthesis

The development of efficient synthetic methods for these compounds is critical for their application in scientific research. The microwave-assisted synthesis of new substituted anilides of quinaldic acid has been demonstrated, showcasing a rapid and efficient method to produce these complex molecules. This method involves the direct reaction of an acid or ester with substituted anilines under microwave irradiation, yielding a series of substituted quinoline-2-carboxanilides. Such innovative approaches significantly reduce synthesis time and enhance the chemical diversity of quinoline derivatives for further biological evaluation (Bobál et al., 2011).

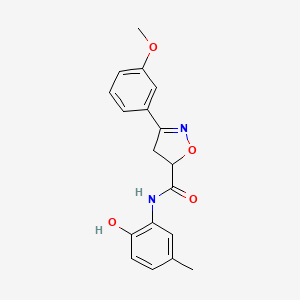

Antimicrobial Activity

Furthermore, some derivatives have been synthesized and tested for their antimicrobial activities. For example, new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been created and evaluated for their effectiveness against various pathogenic bacterial and fungal strains. These findings suggest that such compounds could be valuable in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Gad-Elkareem et al., 2011).

Chemical Reactivity and Biological Activities

The chemical reactivity and potential biological activities of these compounds further extend their scientific applications. Various synthetic routes have been explored to produce novel derivatives of benzo[b]thieno[2,3-c]quinolones and related structures. These compounds have been evaluated for their cytotoxic activities against different cancer cell lines, with some showing promising results. Such research underscores the importance of these compounds in the development of new therapeutic agents (Koruznjak et al., 2003).

properties

IUPAC Name |

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3OS/c1-13-14(2)29-23(19(13)12-25)27-22(28)18-11-21(15-7-9-16(24)10-8-15)26-20-6-4-3-5-17(18)20/h3-11H,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDRFDOAAXRRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)

![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)

![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)

![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)

![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)